1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as JNJ-38431055, is a small molecule antagonist of the orexin-2 receptor. This compound was first synthesized by Janssen Pharmaceutica in 2010 and has since been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
The orexin-2 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the orexin-2 receptor by the endogenous ligand orexin leads to increased wakefulness and arousal. 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide acts as an antagonist of the orexin-2 receptor, blocking the effects of orexin and leading to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to decrease wakefulness and increase sleep. This compound has also been shown to decrease the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is its high selectivity for the orexin-2 receptor. This allows for more precise manipulation of the orexin system in animal studies. One limitation of the compound is its relatively short half-life, which may limit its usefulness in some experimental paradigms.
Zukünftige Richtungen
Future research on 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide may focus on its potential therapeutic applications. The compound has shown promise as a treatment for addiction and may also have potential as a treatment for sleep disorders. Further studies may also explore the effects of this compound on other physiological systems, such as the immune system. Finally, the development of longer-acting analogs of this compound may increase its usefulness in both animal studies and potential clinical applications.
Synthesemethoden
The synthesis of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves several steps. The first step is the preparation of the intermediate 4-biphenylyl-3-methoxypropionitrile, which is then reacted with cyclobutylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the piperidinecarboxamide by reaction with piperidine and 1,1'-carbonyldiimidazole.
Wissenschaftliche Forschungsanwendungen
1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to be a potent and selective antagonist of the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness.
Eigenschaften
IUPAC Name |
1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-27-22-9-2-5-18(15-22)17-10-12-20(13-11-17)24-23(26)19-6-4-14-25(16-19)21-7-3-8-21/h2,5,9-13,15,19,21H,3-4,6-8,14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCSYCJABBUENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.